[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate
CAS No.:
Cat. No.: VC16505619
Molecular Formula: C24H30O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30O4 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | [2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate |
| Standard InChI | InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3 |
| Standard InChI Key | SZOCJNYVWVFBFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, [2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate, reflects its polycyclic framework. Key features include:
-
A cyclopenta[a]phenanthrene core with three methyl groups at positions 10, 13, and 16.
-
A ketone group at position 3 and an acetate ester at the ethyl side chain .
-
Multiple chiral centers, which influence its stereochemical properties and biological interactions.
Table 1: Key Structural and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | [2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate |
| InChI Key | SZOCJNYVWVFBFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
The InChI and SMILES notations provide precise representations of its connectivity and stereochemistry, critical for computational modeling .
Synthesis and Methodological Approaches
Synthetic Pathways
The compound’s synthesis involves multi-step organic reactions, often requiring:
-
Ketone and ester functionalization: Introduction of the 2-oxoethyl acetate group via nucleophilic acyl substitution or esterification.
-
Ring construction: Cyclization reactions to form the fused cyclopenta[a]phenanthrene system, typically using acid- or base-catalyzed conditions.
-
Chirality control: Asymmetric synthesis or chiral resolution to address stereochemical complexity.
Industrial-scale production may employ continuous flow synthesis to enhance yield and reduce byproducts. For example, a reported protocol involves:
-
Core formation: Cyclization of a tetracyclic precursor under acidic conditions.
-
Side-chain attachment: Coupling the core with an acetylated ethyl ketone moiety.
-
Purification: Chromatographic techniques to isolate the desired stereoisomer.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring reactions occur at specific positions of the polycyclic core.
-
Thermal stability: Managing exothermic reactions during cyclization steps.
-
Solvent selection: Polar aprotic solvents (e.g., DMF) are often used to stabilize intermediates.
Physicochemical Properties
Spectroscopic Characterization
-
IR spectroscopy: Strong absorption bands at ~1700 cm (C=O stretching of ketone and ester groups).
-
NMR: NMR spectra reveal complex splitting patterns due to adjacent chiral centers, with methyl groups resonating at δ 0.8–1.2 ppm.
Future Directions and Challenges
Structural Optimization
-
Derivatization: Introducing substituents to enhance bioavailability or target specificity.
-
Stereochemical studies: Elucidating the impact of chiral centers on pharmacological activity.
Clinical Translation
-
Toxicology profiles: Assessing acute and chronic toxicity in preclinical models.
-
Formulation development: Addressing solubility limitations through prodrug strategies or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume